molecular formula C10H9BrO3 B1313840 Ethyl 2-(3-bromophenyl)-2-oxoacetate CAS No. 62123-80-2

Ethyl 2-(3-bromophenyl)-2-oxoacetate

Cat. No.: B1313840
CAS No.: 62123-80-2
M. Wt: 257.08 g/mol
InChI Key: SVPWKTIUMGLHFL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the 3-position and an ethoxycarbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction proceeds as follows:

  • Bromination of Ethyl Phenylacetate

      Reagents: Ethyl phenylacetate, bromine (Br2), iron(III) bromide (FeBr3)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

      Reaction: [ \text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr} ]

  • Esterification

      Reagents: Ethyl bromoacetate, sodium ethoxide (NaOEt)

      Conditions: Reflux, ethanol as solvent

      Reaction: [ \text{C}_8\text{H}_7\text{BrO}_2 + \text{C}_4\text{H}_7\text{O}_2\text{Na} \rightarrow \text{C}_10\text{H}_9\text{BrO}_3 + \text{NaBr} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution:

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acids

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-2-oxoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is employed in studies investigating the biological activity of brominated phenylacetates and their derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Ethyl 2-(3-bromophenyl)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with the bromine atom at the 4-position.

    Ethyl 2-(3-chlorophenyl)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(3-fluorophenyl)-2-oxoacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom at the 3-position, which influences its reactivity and biological activity. The bromine atom’s size and electronegativity contribute to the compound’s distinct chemical properties compared to its chloro- and fluoro-analogues.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPWKTIUMGLHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482539
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-80-2
Record name ethyl 2-(3-bromophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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